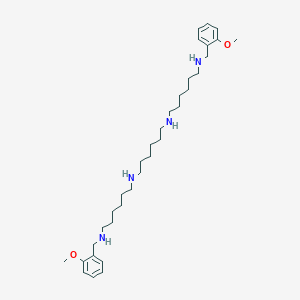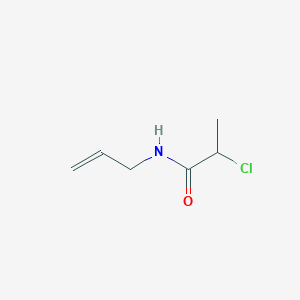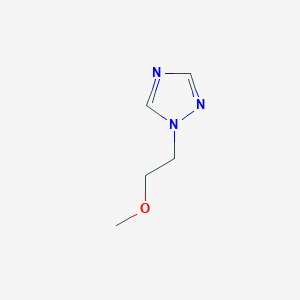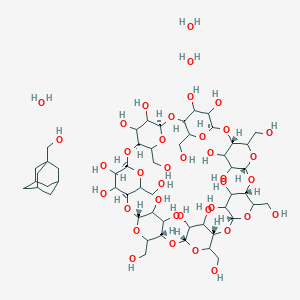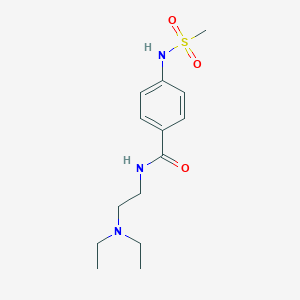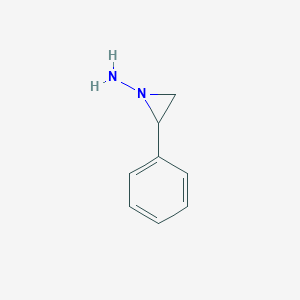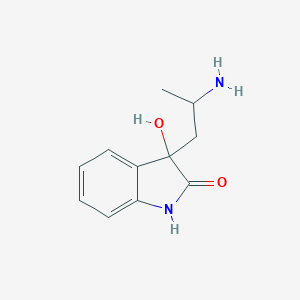
2,3-Dibenzylbutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibenzylbutane-1,4-diol is a chemical compound that has attracted significant attention in scientific research due to its potential biological and medicinal applications. This compound belongs to the class of organic compounds known as diols and is commonly used as a starting material for the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Dibenzylbutane-1,4-diol is not well understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as inflammation, oxidative stress, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,3-Dibenzylbutane-1,4-diol can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dibenzylbutane-1,4-diol in lab experiments is its relatively low toxicity compared to other organic compounds. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 2,3-Dibenzylbutane-1,4-diol. For example, further studies could be conducted to elucidate the mechanism of action of this compound and identify specific signaling pathways that it modulates. Additionally, the potential use of 2,3-Dibenzylbutane-1,4-diol in the treatment of neurodegenerative disorders such as Alzheimer's disease could be further explored. Finally, the synthesis of novel derivatives of 2,3-Dibenzylbutane-1,4-diol could be investigated to identify compounds with improved biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, 2,3-Dibenzylbutane-1,4-diol is a chemical compound with significant potential for medicinal applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and explore its potential in treating various diseases and disorders.
Métodos De Síntesis
The synthesis of 2,3-Dibenzylbutane-1,4-diol is typically achieved through a multistep process that involves the reaction of benzyl chloride with butanediol in the presence of a strong base such as sodium hydroxide. The resulting product is then subjected to a series of purification steps such as recrystallization to obtain a pure sample of 2,3-Dibenzylbutane-1,4-diol.
Aplicaciones Científicas De Investigación
2,3-Dibenzylbutane-1,4-diol has been extensively studied for its potential medicinal applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Número CAS |
101787-58-0 |
|---|---|
Nombre del producto |
2,3-Dibenzylbutane-1,4-diol |
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2,3-dibenzylbutane-1,4-diol |
InChI |
InChI=1S/C18H22O2/c19-13-17(11-15-7-3-1-4-8-15)18(14-20)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
Clave InChI |
OWUUJFPCWLFCIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO |
Sinónimos |
2,3-DBB 2,3-dibenzylbutane-1,4-diol 2,3-dibenzylbutane-1,4-diol, (R*,R*)-(+-)-isomer 2,3-dibenzylbutane-1,4-diol, (R*,S*)-(+)-isomer 2,3-dibenzylbutane-1,4-diol, (R*,S*)-(-)-isomer hattalin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



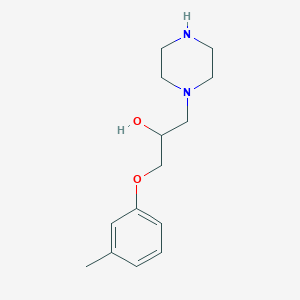
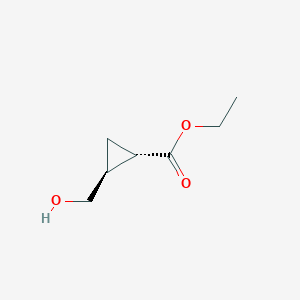
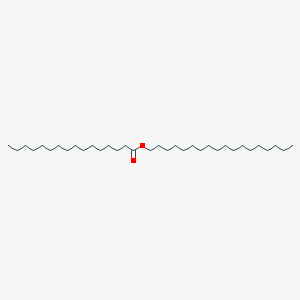
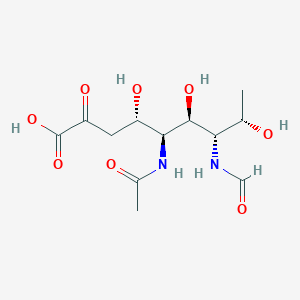
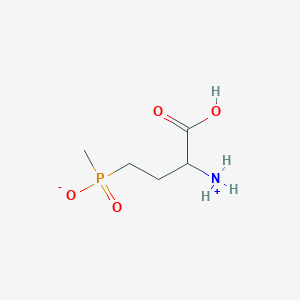
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
